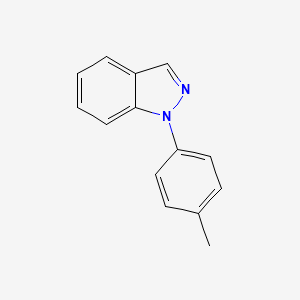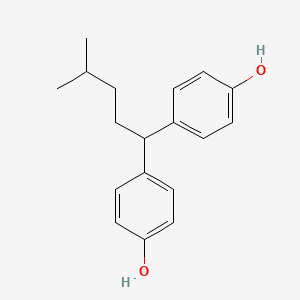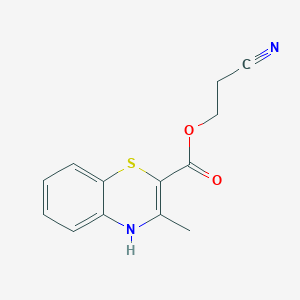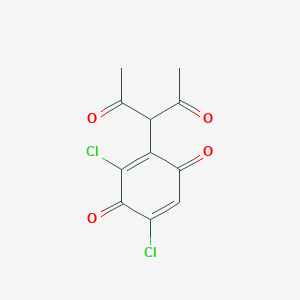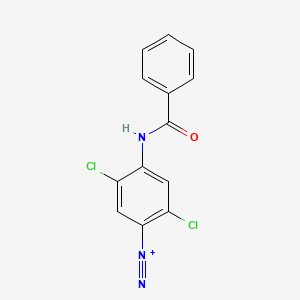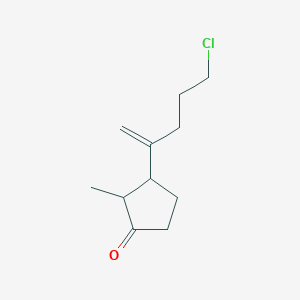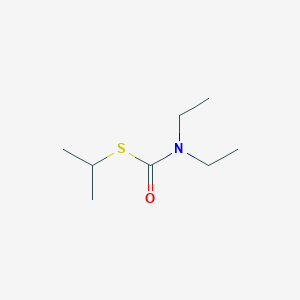
S-Propan-2-yl diethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Propan-2-yl diethylcarbamothioate is a chemical compound with the molecular formula C8H17NOS It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Propan-2-yl diethylcarbamothioate typically involves the reaction of diethylamine with carbon disulfide, followed by alkylation with isopropyl halides. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the carbamothioate group. The process can be summarized as follows:
Reaction of Diethylamine with Carbon Disulfide: Diethylamine reacts with carbon disulfide in the presence of a base to form diethylcarbamodithioic acid.
Alkylation: The diethylcarbamodithioic acid is then alkylated with isopropyl halides to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Análisis De Reacciones Químicas
Types of Reactions
S-Propan-2-yl diethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually conducted under an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
S-Propan-2-yl diethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of pesticides, fungicides, and other agrochemicals due to its reactivity and effectiveness.
Mecanismo De Acción
The mechanism of action of S-Propan-2-yl diethylcarbamothioate involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the carbamothioate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
S-Propan-2-yl diethylcarbamothioate can be compared with other carbamothioate compounds, such as:
S-Methyl diethylcarbamothioate: Similar structure but with a methyl group instead of an isopropyl group.
S-Ethyl diethylcarbamothioate: Contains an ethyl group instead of an isopropyl group.
S-Butyl diethylcarbamothioate: Contains a butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of this compound lies in its specific reactivity and the effects of the isopropyl group on its chemical and biological properties. The isopropyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with molecular targets.
Propiedades
Número CAS |
91377-28-5 |
|---|---|
Fórmula molecular |
C8H17NOS |
Peso molecular |
175.29 g/mol |
Nombre IUPAC |
S-propan-2-yl N,N-diethylcarbamothioate |
InChI |
InChI=1S/C8H17NOS/c1-5-9(6-2)8(10)11-7(3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
SFDQXYHNCVIYSH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14354344.png)
![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)
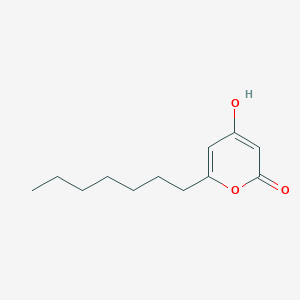
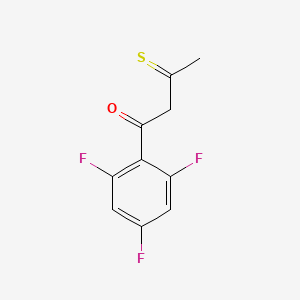

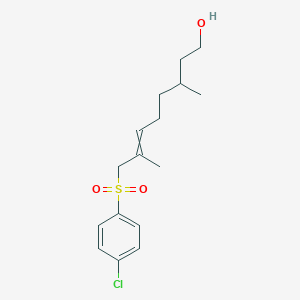
![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)
